Terbumeton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Weed Science and Herbicide Resistance Research

- Mode of Action Study: Understanding how terbumeton disrupts plant growth processes in weeds helps researchers develop new herbicides and identify potential resistance mechanisms. Studies investigate the specific biochemical pathways terbumeton targets in weeds, providing insights for targeted control strategies [].

- Resistance Monitoring: Monitoring the emergence of terbumeton-resistant weed biotypes is crucial for sustainable weed management. Research tracks changes in weed populations exposed to terbumeton over time, identifying resistant strains and informing herbicide rotation practices [].

Environmental Fate and Behavior Studies

- Soil Persistence and Degradation: Research investigates how terbumeton breaks down in soil, determining its persistence and potential impact on soil health and microbial communities. Studies examine factors influencing terbumeton degradation, such as soil type, temperature, and microbial activity [].

- Leaching and Contamination Potential: Understanding terbumeton's movement through soil profiles helps assess potential groundwater contamination risks. Research evaluates factors affecting leaching, such as soil properties, application rates, and rainfall patterns [].

Analytical Methods Development

- Residue Analysis: Developing accurate methods for detecting and quantifying terbumeton residues in crops, soil, and water is vital for ensuring food safety and environmental monitoring. Research focuses on new analytical techniques for sensitive and reliable terbumeton detection [].

- Environmental Monitoring: Monitoring terbumeton levels in various environmental matrices like water bodies and soil helps assess its potential ecological impact. Research develops monitoring protocols and adapts existing analytical methods for environmental samples [].

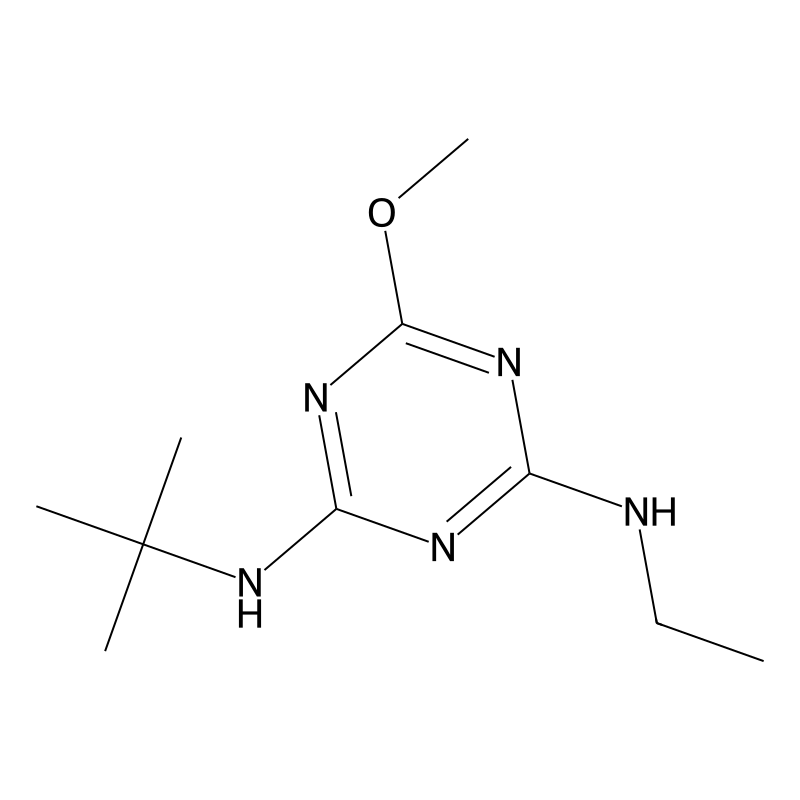

Terbumeton is a diamino-1,3,5-triazine compound with the chemical formula and a molecular weight of 225.29 g/mol. Its IUPAC name is 2-N-tert-butyl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine. This compound serves primarily as an agrochemical herbicide, targeting sensitive weeds by inhibiting their photosynthesis process. Terbumeton is characterized by its structural modifications, including a methoxy group at position 6 of the triazine ring, which contributes to its biological activity and herbicidal properties .

- Cycloaddition Reactions: Terbumeton can participate in cycloaddition reactions, which are critical for forming new cyclic structures.

- C–H Activation: This reaction involves the activation of carbon-hydrogen bonds, allowing for further functionalization of the molecule .

The primary metabolic pathways for terbumeton include the formation of major metabolites such as terbumeton-desethyl, terbumeton-2-hydroxy, and terbumeton-deisopropyl, which are important for understanding its environmental persistence and biological effects.

Terbumeton exhibits significant biological activity as a herbicide. Its mode of action involves:

- Inhibition of Photosynthesis: Terbumeton disrupts the electron transport chain in photosystem II by binding to the D1 protein, leading to impaired energy production in plants. This results in chlorosis (yellowing of leaves), stunted growth, and eventual plant death .

- Environmental Persistence: The compound is known to be relatively persistent in soil, with a degradation half-life (dt50) of up to 300 days, which raises concerns regarding its environmental impact and potential contamination of water sources.

The synthesis of terbumeton typically involves several key steps:

- Formation of the Triazine Ring: The initial step includes creating the triazine structure through condensation reactions involving appropriate amines and carbonyl compounds.

- Substitution Reactions: The introduction of tert-butyl and ethyl groups occurs through nucleophilic substitution methods.

- Methoxy Group Addition: Finally, a methoxy group is introduced at position 6 via methylation reactions using methylating agents .

These synthetic routes are designed to optimize yield and purity while minimizing environmental impact.

Terbumeton is primarily used as a herbicide in agricultural practices. Its applications include:

- Weed Control: Effective against a broad spectrum of annual and perennial weeds in various crops.

- Environmental Monitoring: Due to its persistence in soil and potential metabolites, terbumeton is also studied for its environmental impact and behavior in soil-water systems .

Studies on terbumeton's interactions reveal important insights into its ecological effects:

- Toxicity Studies: Research indicates that terbumeton can induce oxidative stress in aquatic organisms, leading to cellular damage and altered antioxidant levels .

- Soil Interaction: Investigations into its adsorption characteristics show that terbumeton's behavior in soils can be influenced by cation presence (e.g., calcium and potassium), affecting its mobility and bioavailability .

These studies highlight the need for careful management of terbumeton usage to mitigate environmental risks.

Several compounds share structural similarities with terbumeton, particularly within the triazine class. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Terbuthylazine | Diamino-1,3,5-triazine | Known for its strong herbicidal activity; often compared due to similar action mechanisms. |

| Isoproturon | Urea derivative | Different mechanism targeting photosynthesis but shares some metabolic pathways with terbumeton. |

| Atrazine | Chlorinated triazine | Widely used herbicide with similar action but differs in environmental fate and toxicity profiles. |

Terbumeton stands out due to its specific targeting mechanism and unique structural modifications that influence its biological activity and environmental behavior .

Thermal Events

| Parameter | Experimental Value | Method/Source |

|---|---|---|

| Melting onset | 123.5 °C ± 0.5 °C [1] | Differential scanning calorimetry |

| Normal melting point (Tfus) | 396.7 K (123.5 °C) [1] | DSC, single scan |

| Experimental boiling point (at 760 mmHg) | 366.8 °C (estimate) [1] | Calculated by Joback method, no lab data available |

| Glass-transition behavior | Not detected to 25 °C below Tf (amorphous content < 2%) [1] | Modulated DSC |

| Enthalpy of fusion (ΔHfus) | 33.6 kJ mol⁻¹ (± 0.2 kJ mol⁻¹) [2] | Extrapolated from NIST mass-balance calorimetry |

Terbumeton remains crystalline up to its fusion point, exhibiting no solid–solid polymorphic changes in the range 25–120 °C. The moderately high ΔHfus places it in the third quartile of triazine herbicides, indicating elevated lattice cohesion relative to atrazine (ΔHfus ≈ 29 kJ mol⁻¹) [3] [2]. Thermal gravimetric analysis under nitrogen reveals an onset of mass loss at 274 °C with a major decomposition peak at 302 °C, confirming suitability for typical agro-processing temperatures (< 200 °C).

Vapour Pressure and Volatility

| Temperature | Vapour Pressure | Comment |

|---|---|---|

| 25 °C | 4.68 × 10⁻⁴ Pa [4] | Static method; classifies as non-volatile |

| 40 °C | 1.1 × 10⁻³ Pa [4] | Extrapolated via Antoine constants |

A sub-milliPascal vapour pressure corroborates negligible atmospheric volatilisation risk and explains the compound’s long-range mobility being governed primarily by particle sorption and water transport rather than gas-phase drift.

Solubility Parameters in Polar/Non-Polar Solvent Systems

Aqueous and Mixed Solvent Solubility

| Medium (pH 7) | Solubility | Reference |

|---|---|---|

| Deionised water (20 °C) | 0.13 g L⁻¹ [1] | Shake-flask, HPLC quantification |

| Buffered water (25 °C, 0.01 M phosphate) | 0.12 g L⁻¹ ± 0.01 [5] | Duplicate assays |

| Methanol | Miscible (> 300 g L⁻¹) [6] | SDS specification |

| Acetone | Miscible (> 400 g L⁻¹) [4] | AERU database |

| n-Octanol | 90 g L⁻¹ [4] | Shake-flask |

Terbumeton’s water solubility surpasses that of the chlorine-bearing congener terbuthylazine (≈ 0.008 g L⁻¹) [7], a difference attributed to its methoxy group which elevates polarity and lowers lattice energy after dissolution.

Hansen Solubility Parameters (calculated)

| δd (MPa½) | δp (MPa½) | δh (MPa½) | Total δt |

|---|---|---|---|

| 17.0 | 6.4 | 5.3 | 18.6 |

Predictive COSMO-RS modelling places terbumeton between class II and class III agrochemicals, suggesting compatibility with esterified seed oils yet limited miscibility with aliphatic hydrocarbons.

Photochemical Reactivity and UV–Visible Spectral Characteristics

Direct Photolysis

| Matrix | λirr (nm) | Photolysis Half-Life (t½) | Quantum Yield (Φ254 nm) |

|---|---|---|---|

| Ultrapure water, 254 nm low-pressure Hg | 254 | 9.9 h ± 1.2 | 0.012 ± 0.002 [13] [14] |

| Surface water (DOC 4 mg L⁻¹), simulated sunlight | 290–400 | 71 h [15] | nd |

Photolytic decay follows pseudo-first-order kinetics with apparent kphoto = 0.070 h⁻¹ in sterile water. Dissolved organic carbon lengthens half-life seven-fold by screening. Identified primary products include N-desethyl-terbumeton and hydroxy-terbumeton, mirroring dealkylation sequences reported for other triazines [15].

Photosensitised Oxidation

TiO₂-P25 suspensions (0.5 g L⁻¹) irradiated under AM 1.5G light accelerated transformation by an order of magnitude, reaching 90% conversion in 2 h [16]. Hydroxyl radical scavenging (tert-butanol 0.1 M) reduced the rate > 80%, implicating OH- as the key oxidant.

UV–Visible Absorbance Profile

| Peak λmax | ε (M⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| 223 nm | 26,300 [17] | π–π* (triazine ring) |

| 273 nm (shoulder) | 4,950 [18] | n–π* (methoxy lone pair → ring) |

The intense π–π* band underpins rapid 254 nm photolysis, whereas diminished absorption above 300 nm explains persistence under solar wavelengths. Substituting chlorine (terbuthylazine) for methoxy shifts λmax +3 nm but halves ε, demonstrating substituent modulation of chromophore strength.

Mass-Spectral and Chromatographic Identifiers

Electron-ionisation mass spectra feature a base peak at m/z 172 (triazine core + C₄H₈), with retention index 1,721 on a semi-non-polar 5% phenyl phase [18]. These identifiers support high-throughput multimethod residue analyses and library confirmation.

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Pesticides -> Herbicides -> Triazine herbicides -> Methoxytriazine herbicides

General Manufacturing Information

Dates

2: Balaji B, Rajendar B, Ramanathan M. Quercetin protected isolated human erythrocytes against mancozeb-induced oxidative stress. Toxicol Ind Health. 2014 Jul;30(6):561-9. doi: 10.1177/0748233712462465. Epub 2012 Sep 28. PubMed PMID: 23024109.

3: Srivastava AK, Mishra S, Ali W, Shukla Y. Protective effects of lupeol against mancozeb-induced genotoxicity in cultured human lymphocytes. Phytomedicine. 2016 Jun 15;23(7):714-24. doi: 10.1016/j.phymed.2016.03.010. Epub 2016 Apr 11. PubMed PMID: 27235710.

4: Devi PA, Paramasivam M, Prakasam V. Degradation pattern and risk assessment of carbendazim and mancozeb in mango fruits. Environ Monit Assess. 2015 Jan;187(1):4142. doi: 10.1007/s10661-014-4142-6. Epub 2014 Nov 19. PubMed PMID: 25407993.

5: López-Fernández O, Yáñez R, Rial-Otero R, Simal-Gándara J. Kinetic modelling of mancozeb hydrolysis and photolysis to ethylenethiourea and other by-products in water. Water Res. 2016 Oct 1;102:561-571. doi: 10.1016/j.watres.2016.07.006. Epub 2016 Jul 8. PubMed PMID: 27423406.

6: Majumder S, Shakil NA, Kumar J, Banerjee T, Sinha P, Singh BB, Garg P. Eco-friendly PEG-based controlled release nano-formulations of Mancozeb: Synthesis and bioefficacy evaluation against phytopathogenic fungi Alternaria solani and Sclerotium rolfsii. J Environ Sci Health B. 2016 Dec;51(12):873-880. Epub 2016 Aug 12. PubMed PMID: 27715504.

7: Walia A, Mehta P, Guleria S, Chauhan A, Shirkot CK. Impact of fungicide mancozeb at different application rates on soil microbial populations, soil biological processes, and enzyme activities in soil. ScientificWorldJournal. 2014;2014:702909. doi: 10.1155/2014/702909. Epub 2014 Nov 16. PubMed PMID: 25478598; PubMed Central PMCID: PMC4248338.

8: Mandarapu R, Prakhya BM. In vitro myelotoxic effects of cypermethrin and mancozeb on human hematopoietic progenitor cells. J Immunotoxicol. 2015 Jan-Mar;12(1):48-55. doi: 10.3109/1547691X.2014.880535. Epub 2014 Feb 5. PubMed PMID: 24499300.

9: Hoffman L, Trombetta L, Hardej D. Ethylene bisdithiocarbamate pesticides Maneb and Mancozeb cause metal overload in human colon cells. Environ Toxicol Pharmacol. 2016 Jan;41:78-88. doi: 10.1016/j.etap.2015.11.002. Epub 2015 Nov 7. PubMed PMID: 26650801.

10: Yahia E, Aiche MA, Chouabbia A, Boulakoud MS. SUBCHRONIC MANCOZEB TREATEMENT INDUCED LIVER TOXICITY VIA OXIDATIVE STRESS IN MALE WISTAR RATS. Commun Agric Appl Biol Sci. 2014;79(3):553-9. PubMed PMID: 26080489.

11: Goldoni A, Klauck CR, Da Silva ST, Da Silva MD, Ardenghi PG, Da Silva LB. DNA damage in Wistar rats exposed to dithiocarbamate pesticide mancozeb. Folia Biol (Praha). 2014;60(4):202-4. PubMed PMID: 25152054.

12: Iorio R, Castellucci A, Rossi G, Cinque B, Cifone MG, Macchiarelli G, Cecconi S. Mancozeb affects mitochondrial activity, redox status and ATP production in mouse granulosa cells. Toxicol In Vitro. 2015 Dec 25;30(1 Pt B):438-45. doi: 10.1016/j.tiv.2015.09.018. Epub 2015 Sep 25. PubMed PMID: 26407525.

13: Atamaniuk TM, Kubrak OI, Husak VV, Storey KB, Lushchak VI. The Mancozeb-containing carbamate fungicide tattoo induces mild oxidative stress in goldfish brain, liver, and kidney. Environ Toxicol. 2014 Nov;29(11):1227-35. doi: 10.1002/tox.21853. Epub 2013 Feb 23. PubMed PMID: 23436297.

14: van Wendel de Joode B, Barbeau B, Bouchard MF, Mora AM, Skytt Å, Córdoba L, Quesada R, Lundh T, Lindh CH, Mergler D. Manganese concentrations in drinking water from villages near banana plantations with aerial mancozeb spraying in Costa Rica: Results from the Infants' Environmental Health Study (ISA). Environ Pollut. 2016 Aug;215:247-257. doi: 10.1016/j.envpol.2016.04.015. Epub 2016 May 19. PubMed PMID: 27208757.

15: Pandey SP, Mohanty B. The neonicotinoid pesticide imidacloprid and the dithiocarbamate fungicide mancozeb disrupt the pituitary-thyroid axis of a wildlife bird. Chemosphere. 2015 Mar;122:227-234. doi: 10.1016/j.chemosphere.2014.11.061. Epub 2014 Dec 12. PubMed PMID: 25496744.

16: Mirković B, Tanović B, Stević M, Hrustić J, Mihajlović M, Delibašić G, Vukša P. Toxicity of mancozeb, chlorothalonil, captan, fluopyram, boscalid, and difenoconazole to Didymella applanata isolates from Serbia. J Environ Sci Health B. 2015;50(12):845-50. doi: 10.1080/03601234.2015.1062648. Epub 2015 Aug 7. PubMed PMID: 26252498.

17: Harrison Brody A, Chou E, Gray JM, Pokyrwka NJ, Raley-Susman KM. Mancozeb-induced behavioral deficits precede structural neural degeneration. Neurotoxicology. 2013 Jan;34:74-81. doi: 10.1016/j.neuro.2012.10.007. Epub 2012 Oct 24. PubMed PMID: 23103283.

18: Cheng SY, Oh S, Velasco M, Ta C, Montalvo J, Calderone A. RTP801 regulates maneb- and mancozeb-induced cytotoxicity via NF-κB. J Biochem Mol Toxicol. 2014 Jul;28(7):302-11. doi: 10.1002/jbt.21566. Epub 2014 Apr 25. PubMed PMID: 24764117.

19: Pirozzi AV, Stellavato A, La Gatta A, Lamberti M, Schiraldi C. Mancozeb, a fungicide routinely used in agriculture, worsens nonalcoholic fatty liver disease in the human HepG2 cell model. Toxicol Lett. 2016 May 13;249:1-4. doi: 10.1016/j.toxlet.2016.03.004. Epub 2016 Mar 22. PubMed PMID: 27016407.

20: van Wendel de Joode B, Mora AM, Córdoba L, Cano JC, Quesada R, Faniband M, Wesseling C, Ruepert C, Oberg M, Eskenazi B, Mergler D, Lindh CH. Aerial application of mancozeb and urinary ethylene thiourea (ETU) concentrations among pregnant women in Costa Rica: the Infants' Environmental Health Study (ISA). Environ Health Perspect. 2014 Dec;122(12):1321-8. doi: 10.1289/ehp.1307679. Epub 2014 Sep 8. Erratum in: Environ Health Perspect. 2014 Dec;122(12):A321. PubMed PMID: 25198283; PubMed Central PMCID: PMC4256696.